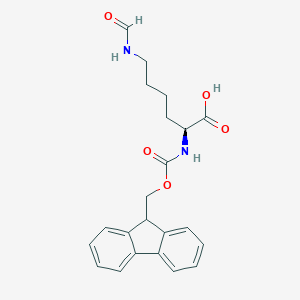

Fmoc-Lys(FOR)-OH

Description

BenchChem offers high-quality Fmoc-Lys(FOR)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(FOR)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWAZAXPESSBGE-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Formyl Group: A Versatile Tool for Advanced Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide chemistry, achieving site-specific modification is paramount for developing sophisticated therapeutics, probes, and biomaterials. Among the arsenal of protecting groups available to peptide chemists, the humble formyl group stands out for its unique stability and selective lability. This technical guide provides a comprehensive exploration of the applications of N-ε-formyl-L-lysine (Lys(For)) in peptide chemistry. We will delve into the core principles of its orthogonal nature, detail its use in strategic applications such as site-specific conjugation and the synthesis of complex branched and cyclic peptides, and provide field-proven experimental protocols. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to leverage formylated lysine in their synthetic endeavors.

Introduction: The Strategic Advantage of the Formyl Protecting Group

The synthesis of complex peptides requires a carefully orchestrated protection strategy. The epsilon-amino (N-ε) group of lysine is a potent nucleophile that must be masked during peptide chain elongation to prevent unwanted side reactions, such as branching at unintended positions.[1][2] The ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect other protecting groups or the peptide's linkage to the solid support—a concept known as orthogonality.[3][4]

N-ε-formyl-L-lysine (Lys(For)) excels in this role. The formyl group is exceptionally stable under the strongly acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave most other side-chain protecting groups (like Boc, tBu) and the peptide from the resin in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] However, it can be cleanly and selectively removed under mild nucleophilic or basic conditions, such as treatment with hydrazine or piperidine, which do not disturb acid-labile groups.[6][7] This unique stability profile makes Lys(For) an invaluable tool for advanced peptide design, enabling a level of synthetic precision that is crucial for modern drug development and chemical biology.[8]

Formylation is not just a synthetic tool; it is also a naturally occurring post-translational modification (PTM) found on nuclear proteins like histones, where it may play a role in regulating chromatin function.[9][10][11] The ability to incorporate Lys(For) synthetically allows researchers to create peptides that mimic these PTMs to investigate their biological significance.[12]

The Chemistry of N-ε-Formyl-L-Lysine

Orthogonality and Stability Profile

The power of Lys(For) lies in its orthogonality relative to other common lysine protecting groups used in Fmoc-SPPS. A comparison of their cleavage conditions highlights this strategic advantage.

| Protecting Group | Nα-Fmoc Removal | Cleavage from Resin / Side-Chain Deprotection | Selective On-Resin Removal Conditions |

| Boc (tert-butyloxycarbonyl) | Stable | TFA | Not selectively removable in presence of other tBu groups |

| Trt (Trityl) | Stable | TFA | 1-5% TFA in DCM (hyper-acid sensitive)[13] |

| Mtt (4-Methyltrityl) | Stable | TFA | 1% TFA in DCM, Acetic Acid/TFE/DCM[14] |

| Alloc (Allyloxycarbonyl) | Stable | TFA | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger[8] |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Stable | TFA | 2-5% Hydrazine in DMF[15] |

| Formyl (For) | Stable | Stable to TFA | 10-50% Piperidine in DMF; 2-5% Hydrazine in DMF [5][6] |

| Table 1: Comparison of common lysine side-chain protecting groups and their cleavage conditions in the context of Fmoc-SPPS. |

Mechanism of Deformylation

The removal of the formyl group is typically achieved through nucleophilic attack on the formyl carbonyl carbon.

-

Piperidine: While commonly used for Fmoc group removal (typically 20% in DMF), prolonged exposure or slightly elevated temperatures can also cleave the N-ε-formyl group.[6] The mechanism involves the nucleophilic attack of piperidine on the formyl carbonyl, leading to the formation of an unstable intermediate that collapses to release the free amine and formyl-piperidine.

-

Hydrazine (N₂H₄): Hydrazine is a more potent and specific reagent for deformylation.[7] It acts as a strong nucleophile, attacking the formyl group to form a stable hydrazide, thereby efficiently and cleanly liberating the lysine side-chain amine. Treatment with a solution of 2-5% hydrazine hydrate in DMF for 1-2 hours at room temperature is typically sufficient.[15]

Core Applications and Methodologies

The unique properties of formylated lysine unlock powerful synthetic strategies for creating complex and functionalized peptides.

Site-Specific Labeling and Conjugation

One of the most powerful applications of Lys(For) is the site-specific labeling of peptides on the solid support. By incorporating Lys(For) at a desired position, the peptide can be fully synthesized and all other acid-labile side-chain protecting groups can be removed during the final TFA cleavage, leaving only the formyl group intact. The peptide, still on resin but with the target lysine protected, can then be selectively deprotected and conjugated to a molecule of interest (e.g., a fluorophore, biotin, PEG chain, or cytotoxic drug).[16]

This protocol describes the labeling of a resin-bound peptide with a carboxylated fluorophore after selective deformylation of a Lys(For) residue.

-

Peptide Synthesis:

-

Synthesize the peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry.

-

At the desired labeling position, incorporate Fmoc-Lys(For)-OH.

-

After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

-

Selective Deformylation:

-

Wash the peptidyl-resin thoroughly with DMF (5 x 1 min).

-

Prepare a solution of 5% hydrazine hydrate (v/v) in DMF.

-

Treat the resin with the hydrazine solution for 2 hours at room temperature with gentle agitation.

-

Wash the resin extensively with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove all traces of hydrazine.

-

-

Fluorophore Conjugation:

-

In a separate vessel, pre-activate the carboxylated fluorophore (e.g., 5(6)-Carboxyfluorescein). Dissolve 4 equivalents of the fluorophore, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Allow to react for 10-15 minutes.

-

Add the activation mixture to the washed, deprotected peptidyl-resin.

-

Allow the coupling reaction to proceed for 4-6 hours or overnight at room temperature.

-

Monitor the reaction completion using a Kaiser test (should be negative, indicating no free primary amines).

-

-

Cleavage and Deprotection:

-

Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

-

Dry the resin under vacuum.

-

Cleave the labeled peptide from the resin and remove any remaining acid-labile side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification and Analysis:

-

Purify the crude labeled peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry.

-

Caption: Workflow for site-specific on-resin peptide labeling using Lys(For).

Synthesis of Branched and Cyclic Peptides

The ability to unmask a single amine on the peptide side chain is a gateway to creating non-linear peptide architectures.

Branched peptides, where one or more peptide chains are attached to a core structure, have applications in vaccine development and drug delivery.[17][18] Lysine is a natural branching point. By incorporating Lys(For), a linear peptide can be synthesized, followed by selective deformylation on-resin. The newly exposed N-ε-amino group can then serve as the N-terminus for the synthesis of a second, distinct peptide chain, resulting in a well-defined branched structure.[19][20]

Caption: Strategy for synthesizing branched peptides via a Lys(For) branching point.

Peptide cyclization is a key strategy to improve metabolic stability, receptor affinity, and bioavailability.[21][22] Lys(For) facilitates side-chain-to-tail or side-chain-to-side-chain cyclization. For a side-chain-to-tail lactam bridge, a peptide is synthesized with Lys(For) and a C-terminal carboxyl group. After on-resin deformylation, the free N-ε-amino group can be coupled with the C-terminal carboxyl group using standard peptide coupling reagents, forming a cyclic structure before cleavage from the resin.[23][24]

Caption: On-resin side-chain-to-tail peptide cyclization enabled by Lys(For).

Advanced Considerations and Troubleshooting

While powerful, the use of Lys(For) requires careful optimization and awareness of potential pitfalls.

-

Incomplete Deformylation: The efficiency of formyl group removal can be sequence-dependent. If routine deformylation with hydrazine or piperidine is incomplete, consider increasing the reaction time, temperature (e.g., to 40°C), or reagent concentration. Progress can be monitored by taking small resin samples and analyzing a mini-cleavage by mass spectrometry.

-

Side Reactions:

-

Aspartimide Formation: The use of basic reagents for deprotection, especially piperidine, can promote aspartimide formation at Asp-Xxx sequences (particularly Asp-Gly).[6] Using DBU for Fmoc removal is known to exacerbate this issue.[5] If this is a concern, using hydrazine for deformylation is generally preferred as it is less basic.

-

Dde Migration: In strategies using both Lys(For) and Lys(Dde), be aware that the Dde group can potentially migrate from one lysine to another during piperidine treatment.[15]

-

-

Analytical Confirmation: Successful deformylation and subsequent conjugation must be rigorously confirmed.

-

Mass Spectrometry: This is the primary tool for verification. The removal of a formyl group results in a mass decrease of 28.01 Da. The addition of a label will result in a predictable mass increase.

-

HPLC: A change in the peptide's polarity upon deformylation or labeling will result in a shift in its retention time on a reverse-phase HPLC column, providing orthogonal confirmation.

-

Conclusion

N-ε-formyl-L-lysine is more than just another protecting group; it is a strategic enabler for the synthesis of complex and precisely functionalized peptides. Its unique orthogonality to standard acid-labile protecting groups provides a synthetic handle that can be addressed on-resin at will. This allows for the straightforward, site-specific introduction of labels, drugs, and other moieties, as well as the construction of sophisticated architectures like branched and cyclic peptides. By understanding the underlying chemistry and mastering the associated protocols, researchers can unlock new possibilities in peptide-based drug discovery, diagnostics, and materials science.

References

- Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. (2023). PubMed.

- The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.

- Fast On-Resin N-Formylation of Peptides. (2023). ChemistryViews.

- Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. (1998). PubMed.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.

- Simple and Rapid Synthesis of Branched Peptides through Microwave-Assisted On-Bead Ligation. (2021). The Journal of Organic Chemistry.

- Branched Peptides Synthesis for Enhanced Stability.

- Amino Acid Deriv

- On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors. (2017). PubMed.

- Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports.

- Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic

- Evolution of branched peptides as novel biom

- Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. (1995). PubMed.

- The Strategic Application of Fmoc-Lys(Trt)-OH in Solid-Phase Peptide Synthesis: A Technical Guide. Benchchem.

- On-the-Resin N-Terminal Modification of Long Synthetic Peptides. (2014). PMC - NIH.

- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl

- Protecting Groups in Peptide Synthesis. Biosynth.

- Side Chain Cycliz

- Peptide cycliz

- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.

- Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains. (1999). PubMed.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Removal of formyl groups from n-formyl peptides. (1982).

- Formylation Specific Antibody Introduction.

- Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. (2012). Nucleic Acids Research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GB2098220A - Removal of formyl groups from n-formyl peptides - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]

- 18. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 23. researchgate.net [researchgate.net]

- 24. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]

Understanding the role of Fmoc-Lys(FOR)-OH in SPPS.

An In-Depth Technical Guide to the Strategic Application of Fmoc-Lys(FOR)-OH in Solid-Phase Peptide Synthesis

Authored by: A Senior Application Scientist

Abstract

In the landscape of complex peptide synthesis, achieving site-specific modifications requires a sophisticated toolkit of orthogonally protected amino acids. Lysine, with its versatile side-chain amino group, is a primary target for such modifications, including ubiquitination, bioconjugation, and the construction of branched architectures. This guide provides an in-depth technical analysis of Nα-Fmoc-Nε-formyl-L-lysine (Fmoc-Lys(FOR)-OH), a specialized building block for Solid-Phase Peptide Synthesis (SPPS). We will explore the unique chemical properties of the formyl (For) protecting group, its strategic advantages in providing an additional layer of orthogonality, and detailed protocols for its application, particularly in the synthesis of ubiquitinated peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic strategies to overcome complex peptide chemistry challenges.

The Imperative of Orthogonal Protection in Modern SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide manufacturing, enabling the efficient, automated assembly of peptide chains.[] The dominant strategy, Fmoc/tBu chemistry, relies on a foundational principle of "orthogonality"—the use of distinct protecting groups that can be removed under different chemical conditions without affecting one another.[2][3] In this paradigm, the temporary Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the "permanent" side-chain protecting groups (e.g., Boc, tBu, Trt) are designed to be stable to this base but are cleaved during the final step with strong acid (e.g., trifluoroacetic acid, TFA).[4][5]

However, the synthesis of peptides requiring site-specific side-chain modifications—such as attaching a fluorophore, a drug molecule, or another peptide like ubiquitin—demands a third dimension of orthogonality.[2][6] This necessitates a class of side-chain protecting groups that are stable to both piperidine and TFA but can be removed selectively on the solid support. It is in this highly specialized arena that derivatives like Fmoc-Lys(FOR)-OH demonstrate their true value.

The Formyl (For) Group: A Profile in Stability and Selectivity

The formyl group is the smallest and simplest acyl protecting group. Its minimal steric profile is advantageous in the synthesis of complex peptides, reducing potential interference during coupling reactions.[7] The true power of the formyl group in the context of Fmoc-SPPS lies in its unique stability profile.

Key Characteristics:

-

Base Stability: The formyl group is completely stable to the 20% piperidine in DMF used for Nα-Fmoc deprotection.

-

Acid Stability: It is also resistant to the concentrated TFA cocktails used for final cleavage and removal of standard tBu-based side-chain protecting groups.[7]

This dual stability makes the formyl group an excellent orthogonal partner in Fmoc/tBu chemistry. It allows the peptide chemist to complete the entire backbone synthesis, leaving the formyl-protected lysine side chain intact. Once the full-length peptide is assembled on the resin, a specific set of deprotection conditions can be applied to unmask only the ε-amino group of the formyl-lysine residue, preparing it for subsequent on-resin modification.

Caption: Chemical Structure of Fmoc-Lys(FOR)-OH.

Strategic Selection: Fmoc-Lys(FOR)-OH vs. Other Orthogonal Lysine Derivatives

The choice of an orthogonally protected lysine is dictated by the desired chemical transformation and the overall synthetic strategy. Fmoc-Lys(FOR)-OH occupies a specific niche, and understanding its advantages relative to other common derivatives is crucial for experimental design.

| Protecting Group | Deprotection Reagent(s) | Key Advantages & Strategic Use Cases |

| Boc (tert-butyloxycarbonyl) | TFA Cocktail | Standard, non-orthogonal side-chain protection. Removed during final cleavage.[8] |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Highly orthogonal. Widely used for branched peptides, cyclization, and labeling.[9][10] |

| Mmt (4-methoxytrityl) | 1-2% TFA in DCM | Very acid-labile. Allows for selective deprotection under extremely mild acidic conditions.[11] |

| Alloc (allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger | Orthogonal to both acid and base. Removal requires a palladium catalyst. Useful for complex architectures.[12][13] |

| For (Formyl) | Hydrazine hydrate; Piperidine/H₂O | Highly orthogonal, small size. Particularly useful when hydrazine sensitivity (for Dde) is a concern or alternative basic deprotection is desired. |

The causality for selecting Fmoc-Lys(FOR)-OH often stems from a need to avoid the specific reagents used for other groups. For instance, if other functional groups in the peptide are sensitive to the palladium catalyst required for Alloc removal, or if the strong nucleophilicity of hydrazine (for Dde removal) is a concern, the formyl group provides a robust and reliable alternative.

Core Application: Synthesis of Ubiquitinated Peptides

A primary and powerful application of Fmoc-Lys(FOR)-OH is in the chemical synthesis of ubiquitinated proteins and peptides. Ubiquitination, the covalent attachment of ubiquitin (a 76-amino acid protein) to a lysine residue of a substrate protein, is a critical post-translational modification that governs a vast array of cellular processes.[14]

Synthetically accessing homogeneously ubiquitinated peptides is essential for studying the structural and functional consequences of this modification. Fmoc-Lys(FOR)-OH provides a precise tool to achieve this. The workflow is a model of synthetic control, demonstrating the core value of this reagent.

Caption: Workflow for synthesizing a ubiquitinated peptide using Fmoc-Lys(FOR)-OH.

This strategy allows the researcher to dictate with absolute certainty which lysine residue will be ubiquitinated, a level of precision unattainable through purely biological expression systems.

Experimental Protocols: A Self-Validating System

The following protocols are presented as a self-validating system. Each step includes checkpoints and explains the causality behind the chosen reagents and conditions.

Protocol 1: Standard Incorporation of Fmoc-Lys(FOR)-OH

This procedure follows standard, well-established Fmoc-SPPS coupling methods.[15]

-

Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide for peptide amides) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Nα-Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 2x), and DMF (3x) to remove all traces of piperidine.

-

Activation & Coupling:

-

In a separate vessel, pre-activate Fmoc-Lys(FOR)-OH (4 eq.) with a coupling agent such as HBTU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF for 2-5 minutes.

-

Add the activation mixture to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Monitoring & Washing: Perform a Kaiser test to confirm reaction completion (a negative result indicates a free primary amine is no longer present). Wash the resin with DMF (5x) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the sequence.

Protocol 2: Selective On-Resin Deprotection of the Formyl Group

This crucial step unmasks the lysine side chain for modification. The formyl group can be removed under specific basic conditions that do not affect acid-labile side-chain protectors.

-

Resin State: Ensure the peptide-resin has the N-terminal Fmoc group intact to prevent side reactions at the N-terminus. If the final Fmoc group was removed, it should be re-protected or acetylated.

-

Deprotection Cocktail: Prepare a solution of 5% (v/v) hydrazine hydrate in DMF. Note: This is a common and effective method. Alternatively, a 1:1 mixture of 1M piperidine and water can be used, though it may require longer reaction times.

-

Reaction: Add the deprotection cocktail to the peptide-resin and agitate at room temperature.

-

Monitoring: The reaction progress can be monitored by taking small resin samples, cleaving a small amount of peptide with a TFA cocktail, and analyzing by LC-MS to observe the mass shift corresponding to the loss of the formyl group (Δm = -28 Da). The reaction is typically complete within 2-4 hours.

-

Washing: Once deprotection is complete, wash the resin extensively with DMF (7-10 times) to completely remove the deprotection reagent. The resin is now ready for side-chain modification (e.g., Protocol 3).

Protocol 3: On-Resin Ubiquitination (Example Modification)

This protocol outlines the coupling of a ubiquitin thioester to the newly exposed lysine ε-amino group.

-

Reagent Preparation: Dissolve the ubiquitin C-terminal thioester and a thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPPA) in a suitable ligation buffer.

-

Coupling: Add the ubiquitin solution to the deprotected peptide-resin from Protocol 2.

-

Ligation: Agitate the reaction mixture at room temperature or 37°C. The reaction can take several hours and should be monitored by LC-MS analysis of test cleavages.

-

Washing: Upon completion, wash the resin thoroughly with DMF and DCM.

-

Final Cleavage: Proceed with standard global deprotection and cleavage from the resin using a TFA cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).

Conclusion: An Essential Tool for Advanced Peptide Chemistry

Fmoc-Lys(FOR)-OH is more than just another protected amino acid; it is a strategic tool that expands the synthetic capabilities of peptide chemists. Its unique orthogonality to both standard Fmoc and Boc/tBu deprotection conditions provides a reliable method for site-selective lysine modification. By understanding the chemical principles of the formyl protecting group and employing validated protocols for its removal, researchers can confidently construct complex, precisely functionalized peptides. From elucidating the roles of ubiquitination to developing targeted peptide-drug conjugates, the judicious application of Fmoc-Lys(FOR)-OH is a key enabler of innovation at the forefront of chemical biology and therapeutic development.

References

-

Title: Amino Acid Derivatives for Peptide Synthesis Source: Various supplier technical notes (e.g., AAPPTec, Bachem) URL: [Link]

-

Title: Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups Source: CEM Corporation URL: [Link]

-

Title: Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

-

Title: Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling Source: ACS Publications - Organic Letters URL: [Link]

-

Title: Minimal Protection Strategies for SPPS Source: DriveHQ URL: [Link]

-

Title: Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase Source: Open Access Pub URL: [Link]

-

Title: Amino Acid Sidechain Deprotection Source: AAPPTec URL: [Link]

-

Title: Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol Source: PubMed Central (PMC) URL: [Link]

-

Title: Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin Source: PubMed Central (PMC) URL: [Link]

-

Title: Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups Source: ResearchGate URL: [Link]

-

Title: Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH Source: ResearchGate URL: [Link]

-

Title: Synthesis of ubiquitinated proteins for biochemical and functional analysis Source: RSC Publishing URL: [Link]

-

Title: The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds Source: MDPI URL: [Link]

-

Title: Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains Source: PubMed Central (PMC) URL: [Link]

-

Title: SPPS Reagents Explained: A Complete Guide Source: YouTube (CEM Corporation) URL: [Link]

-

Title: Optimizing Fmoc SPPS: The Strategic Advantage of Fmoc-Lys(Mmt)-OH Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: PubMed Central (PMC) URL: [Link]

-

Title: Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis Source: YouTube URL: [Link]

-

Title: Solid Phase Formylation of N-Terminus Peptides Source: ResearchGate URL: [Link]

-

Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Protecting group Source: Wikipedia URL: [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of ubiquitinated proteins for biochemical and functional analysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03664B [pubs.rsc.org]

- 15. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]

A Technical Guide to the Genesis and Synthesis of Fmoc-Lys(For)-OH: An Orthogonal Tool in Peptide Chemistry

This guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-formyl-L-lysine (Fmoc-Lys(For)-OH), a key building block in modern peptide synthesis. We will delve into the strategic rationale for its development, its initial synthesis, and the core principles that make it an invaluable tool for researchers in peptide chemistry and drug development.

Introduction: The Imperative for Orthogonal Protection

The art of peptide synthesis lies in the controlled, sequential formation of amide bonds between amino acids.[1][2] To achieve a desired sequence without unintended side reactions, the reactive functional groups—notably the α-amino group and any side-chain functionalities—must be temporarily masked with protecting groups.[3][4] The evolution of solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized this field by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process.[1][5]

Within SPPS, two dominant strategies emerged: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methods.[6] The Fmoc/tBu strategy, developed in the late 1970s by Atherton and Sheppard, gained widespread adoption due to its use of milder reagents.[1][6] In this approach, the temporary Nα-Fmoc group is removed by a mild base (typically piperidine), while the more permanent side-chain protecting groups (like tBu) are cleaved at the end of the synthesis with strong acid (typically trifluoroacetic acid, TFA).[7]

This concept of differential lability is known as orthogonality : the ability to remove one type of protecting group under a specific set of conditions without affecting another.[8][9] The development of Fmoc-Lys(For)-OH is a direct result of the quest for a higher degree of orthogonality, particularly for the versatile amino acid lysine, which is crucial for creating complex peptide structures like branched or cyclic peptides.[10]

The Strategic Choice: Why the Formyl Group?

Lysine possesses a primary amine (the ε-amino group) on its side chain, which is highly nucleophilic and must be protected throughout peptide assembly.[7] The most common protecting group for this purpose in Fmoc chemistry is the acid-labile Boc group, yielding Fmoc-Lys(Boc)-OH.[11][12] While effective for linear peptide synthesis, it lacks true orthogonality in scenarios requiring side-chain manipulation while the peptide is still on the resin.

The formyl (For) group emerged as an elegant solution. Its selection was based on a critical set of properties that made it uniquely suited for advanced peptide synthesis strategies.

Key Advantages of the Formyl Protecting Group:

-

Stability: The Nε-formyl group is exceptionally stable to the repetitive mild base treatments (piperidine in DMF) used to remove the Nα-Fmoc group during chain elongation.[13]

-

Acid Resistance: It is also stable to the strong acid conditions (TFA) typically used for final cleavage from many common resins, a property it shares with the Boc group.[13]

-

Unique Lability: Crucially, the formyl group can be removed under specific conditions that leave both Fmoc and acid-labile side-chain protecting groups (like Boc or tBu) intact. This provides a third level of orthogonality.

This unique combination of stability and selective lability allows for sophisticated synthetic schemes where the lysine side chain can be deprotected on-resin to be used as an attachment point for branching, cyclization, or conjugation with other molecules.[10]

| Protecting Group | Nα-Fmoc Removal (Base) | Final Cleavage (Strong Acid) | Selective Removal Conditions | Orthogonality Level |

| Boc | Stable | Labile | Not selectively removable on-resin | Standard (2-dimensional) |

| Formyl (For) | Stable | Stable | Labile to specific reagents (e.g., hydrazine, hydroxylamine hydrochloride)[14] | High (3-dimensional) |

| Alloc | Stable | Stable | Labile to Palladium(0) catalysis[15] | High (3-dimensional) |

| Dde/ivDde | Stable | Stable | Labile to 2% hydrazine in DMF | High (3-dimensional) |

Discovery and Initial Synthesis of Fmoc-Lys(For)-OH

The intellectual groundwork for using a formyl group to protect lysine's side chain was laid long before its application in Fmoc-based SPPS. A 1960 paper by Klaus Hofmann and colleagues described a method for preparing Nε-formyl-L-lysine by acylating the copper complex of L-lysine with ethyl formate.[16] This early work established a viable route to the key intermediate.

The synthesis of the final building block, Fmoc-Lys(For)-OH, is a logical two-step process that leverages this precursor. The causality behind the experimental design is straightforward: first, selectively protect the side-chain ε-amino group, and second, protect the α-amino group with Fmoc.

Workflow for the Synthesis of Fmoc-Lys(For)-OH

Experimental Protocol: A Representative Synthesis

This protocol synthesizes the established procedures into a validated, trustworthy workflow.

Step 1: Synthesis of Nε-formyl-L-lysine (H-Lys(For)-OH)

-

Rationale: The α-amino and carboxylate groups of L-lysine are temporarily blocked by forming a copper(II) complex. This directs the subsequent formylation reaction exclusively to the free ε-amino group.

-

Methodology:

-

Dissolve L-lysine hydrochloride in water and add a basic copper(II) carbonate suspension. Heat the mixture to facilitate the formation of the deep blue lysine-copper complex.

-

Filter the solution to remove any unreacted copper carbonate.

-

Add ethyl formate to the filtrate. The pH is maintained in the basic range (e.g., with NaOH) to drive the acylation of the ε-amino group. The reaction is stirred at room temperature until completion.

-

Decomplex the copper by bubbling hydrogen sulfide gas through the solution, which precipitates black copper(II) sulfide, or by using a chelating agent like EDTA.[16]

-

Filter off the copper sulfide and concentrate the filtrate under reduced pressure. The crude Nε-formyl-L-lysine can be purified by recrystallization from a water/ethanol mixture.

-

Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-formyl-L-lysine (Fmoc-Lys(For)-OH)

-

Rationale: The purified H-Lys(For)-OH is reacted with an activated Fmoc reagent to protect the now-free α-amino group. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a common, stable, and highly efficient reagent for this purpose.[17]

-

Methodology:

-

Dissolve H-Lys(For)-OH in a suitable solvent mixture, such as 10% aqueous sodium carbonate or a dioxane/water mixture. The basic conditions are necessary to deprotonate the α-amino group, rendering it nucleophilic.

-

Add a solution of Fmoc-OSu in dioxane or a similar organic solvent dropwise to the lysine solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for several hours or overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of ~2 with dilute HCl. This protonates the carboxylate group and precipitates the product.

-

Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude Fmoc-Lys(For)-OH, which can be further purified by flash column chromatography or recrystallization to achieve high purity.

-

Physicochemical Properties and Characterization

The synthesized Fmoc-Lys(For)-OH should be characterized to confirm its identity and purity.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₂₂H₂₄N₂O₅ |

| Molecular Weight | 412.44 g/mol |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents.[18] |

| Storage | Store desiccated at 2-8°C to prevent degradation. |

Characterization Methods:

-

¹H NMR: Provides the proton chemical shifts and integrations consistent with the structure, showing signals for the Fmoc, formyl, and lysine backbone protons.

-

Mass Spectrometry (ESI-MS): Confirms the correct molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Conclusion: An Enabling Technology

The development of Fmoc-Lys(For)-OH was not merely an incremental improvement but a significant step in expanding the toolkit of peptide chemists. It provided a robust and reliable method for introducing a third dimension of orthogonality into Fmoc-based SPPS. This innovation unlocked the ability to synthesize increasingly complex and functional peptides, including branched constructs for multivalent displays (e.g., in vaccine development) and side-chain cyclized peptides with constrained conformations for enhanced biological activity and stability. Its discovery and synthesis are a testament to the power of strategic protecting group chemistry in advancing the frontiers of science.

References

-

AAPPTec. Solid Phase Peptide Synthesis Brief History. Available from: [Link]

-

Hofmann, K., Stutz, E., Spühler, G., Yajima, H., & Schwartz, E. T. (1960). Studies on Polypeptides. XVI. The Preparation of Nε-Formyl-L-lysine and its Application to the Synthesis of Peptides. Journal of the American Chemical Society, 82(14), 3727–3732. Available from: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

-

ChemBK. Fmoc-Lys-OH. Available from: [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available from: [Link]

-

CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available from: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available from: [Link]

-

Gkikas, M., et al. (2020). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Polymers, 12(1), 164. Available from: [Link]

-

BioCrick. Fmoc-Lys-OH.HCl. Available from: [Link]

-

Coro, K., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-11. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. Available from: [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]

-

Wisniewski, J. R., et al. (2010). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 38(12), 3956–3962. Available from: [Link]

- Google Patents. CN119118875A - Preparation method of Fmoc-L-lysine.

- Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.

-

ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Available from: [Link]

-

ResearchGate. Synthesis of N-formylated peptide: (a) Fmoc deprotection of preloaded.... Available from: [Link]

-

Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-96. Available from: [Link]

- Google Patents. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

- Google Patents. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH.

-

Aapptec Peptides. Synthesis and Use of Fmoc-Lys(5-Fam)-OH. Available from: [Link]

Sources

- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]

- 11. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 12. chempep.com [chempep.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. total-synthesis.com [total-synthesis.com]

- 18. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-epsilon-formyl-L-lysine

Introduction: Navigating the Landscape of Orthogonal Peptide Synthesis

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-fidelity synthesis of complex peptide sequences.[1][2] Among the repertoire of available protecting groups, Fmoc-N-epsilon-formyl-L-lysine (Fmoc-Lys(For)-OH) emerges as a valuable building block, offering a unique set of properties that cater to specific synthetic challenges. This guide provides a comprehensive technical overview of the chemical properties, strategic applications, and practical considerations associated with Fmoc-Lys(For)-OH for researchers, scientists, and professionals in drug development. We will delve into the causality behind its use, providing field-proven insights to empower your synthetic strategies.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of Fmoc-Lys(For)-OH is the bedrock of its successful application. These properties dictate its behavior in solution, its stability under various reaction conditions, and its ultimate contribution to the final peptide product.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄N₂O₅ | [3] |

| Molecular Weight | 396.5 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 138-143 °C | [3] |

| Optical Rotation | [α]D²⁰ = -16.0 ± 2º (c=1 in DMF) | [3] |

| Storage Conditions | 0-8°C | [3] |

The Principle of Orthogonality: The Strategic Advantage of the Formyl Group

The primary utility of Fmoc-Lys(For)-OH lies in the concept of orthogonal protection .[2][] In the context of Fmoc-based SPPS, this means that the Nα-Fmoc group and the Nε-formyl group can be selectively removed under distinct chemical conditions, without affecting each other or other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][]

The Nα-Fmoc group is labile to basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] Conversely, the Nε-formyl group is stable under these basic conditions, ensuring the integrity of the lysine side chain during peptide elongation.[] The formyl group is, however, labile to certain acidic conditions, allowing for its selective removal when desired.[]

Caption: Orthogonal deprotection of Fmoc-Lys(For)-OH.

Solubility and Stability: Practical Considerations for Robust Synthesis

Solubility:

Fmoc-protected amino acids, including Fmoc-Lys(For)-OH, generally exhibit good solubility in common SPPS solvents.[5] The primary solvents of choice are polar aprotic solvents such as:

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl sulfoxide (DMSO)

In instances of poor solubility, gentle warming or the use of solvent mixtures (e.g., DMF/DCM) can be employed to facilitate dissolution.

Stability:

The stability of the formyl protecting group is a critical factor in its utility. It is generally stable to the repetitive basic treatments required for Fmoc group removal. However, prolonged exposure to strong bases or certain coupling reagents may lead to partial cleavage or side reactions. The formyl group is also stable to the mildly acidic conditions sometimes used for the cleavage of highly acid-labile resins.

Identification and Characterization: Ensuring Quality and Purity

While specific, publicly available spectral data for Fmoc-N-epsilon-formyl-L-lysine is limited, characterization can be achieved through a combination of standard analytical techniques. The expected spectral features are based on the analysis of its constituent parts: the Fmoc group, the lysine backbone, and the formyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.2-7.8 ppm), the protons of the lysine backbone, and a distinct singlet for the formyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the Fmoc moiety, the lysine aliphatic chain, the carboxyl carbon, and the carbonyl carbon of the formyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of Fmoc-Lys(For)-OH would be expected to exhibit characteristic absorption bands for:

-

N-H stretching of the amide.

-

C=O stretching of the Fmoc urethane, the carboxylic acid, and the formyl group.

-

Aromatic C-H stretching from the fluorenyl group.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

The incorporation of Fmoc-Lys(For)-OH into a peptide sequence follows standard Fmoc-SPPS protocols. The key distinction lies in the selective deprotection of the formyl group.

General SPPS Workflow:

Caption: General workflow for SPPS incorporating Fmoc-Lys(For)-OH.

Protocol for N-epsilon-formyl Group Deprotection:

The removal of the formyl group is typically achieved under acidic conditions. A common method involves treatment with a solution of hydrazine or under mildly acidic aqueous conditions. A protocol for on-resin formylation, which can be conceptually reversed for deprotection, involves the use of a pre-activated formic acid solution.[6][7] For deprotection, a common approach involves:

-

Reagent Preparation: Prepare a solution of 2% hydrazine hydrate in DMF.

-

Resin Treatment: Swell the peptide-resin in DMF. Treat the resin with the hydrazine solution.

-

Reaction Time: Agitate the mixture for a specified period, typically ranging from minutes to a few hours, depending on the sequence and steric hindrance.

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection reagents and byproducts.

It is crucial to perform small-scale trials to optimize the deprotection conditions for a specific peptide sequence to avoid potential side reactions.

Potential Side Reactions and Mitigation Strategies

While the formyl group offers good stability, potential side reactions should be considered:

-

Incomplete Deprotection: Steric hindrance around the lysine residue can lead to incomplete removal of the formyl group. Optimization of deprotection time and reagent concentration is key.

-

Modification during Final Cleavage: The choice of the final cleavage cocktail is important. While stable to standard TFA-based cleavage, prolonged exposure or the presence of certain scavengers could potentially affect the formyl group if it is intended to remain on the final peptide.

-

N-terminal Formylation: Under certain conditions, particularly with prolonged coupling times or the use of certain activating agents in DMF, formylation of the N-terminal alpha-amino group can occur.[6] Careful control of reaction times and the use of high-purity solvents can minimize this side reaction.

Conclusion: A Versatile Tool for Advanced Peptide Synthesis

Fmoc-N-epsilon-formyl-L-lysine is a valuable asset in the peptide chemist's toolbox. Its key advantage lies in the orthogonality of the formyl protecting group, which allows for selective manipulation of the lysine side chain post-synthesis. This feature is particularly useful for the synthesis of branched peptides, cyclic peptides, and peptides requiring site-specific modifications. A thorough understanding of its chemical properties, solubility, stability, and deprotection kinetics, as outlined in this guide, will enable researchers to leverage the full potential of this versatile building block for the successful synthesis of complex and novel peptide architectures.

References

-

MDPI. (n.d.). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

-

Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Retrieved from [Link]

-

Diva-Portal.org. (2019, October 20). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c4ob00297k1.pdf. Retrieved from [Link]

-

PMC - NIH. (2016, June 4). Solid Phase Formylation of N-Terminus Peptides. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Solid Phase Formylation of N-Terminus Peptides. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-l-Lysine ΝCA in CDCl3. Retrieved from [Link]

-

PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (A) the protected Poly(Nε-Fmoc-l-Lysine)25; and, (B)... Retrieved from [Link]

-

PubMed. (n.d.). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol Guide: Strategies for the Deprotection of Nε-Formyl Lysine

Introduction: The Role of the Formyl Group in Lysine Protection

In the complex landscape of peptide synthesis and chemical biology, the selective protection and deprotection of reactive functional groups is a foundational requirement.[1][] The ε-amino group of lysine is a potent nucleophile, necessitating a robust protection strategy to prevent unwanted side reactions during peptide chain elongation or other chemical modifications.[] The formyl (For) group serves as a simple yet effective protecting group for lysine's side chain.

Its small size and minimal steric hindrance are advantageous, particularly in the synthesis of complex peptides.[3] A key feature of the Nε-formyl group is its stability under the standard conditions used in the two major solid-phase peptide synthesis (SPPS) strategies. It is resistant to the basic conditions (e.g., piperidine) used for Fmoc group removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc group cleavage, establishing it as a valuable orthogonal protecting group.[3] This orthogonality allows for the selective unmasking of the lysine side chain at a desired stage for subsequent modifications like cyclization, branching, or bioconjugation.

However, the very stability that makes the formyl group useful also dictates that its removal requires specific chemical strategies. The successful cleavage of the formyl amide bond without compromising the integrity of the peptide or other protecting groups is critical for obtaining the target molecule with high purity and yield. This guide provides a detailed examination of the mechanisms, protocols, and analytical validation methods for the deprotection of Nε-formyl lysine.

Chemical Principles of Formyl Group Cleavage

The removal of the formyl group from the lysine side chain is typically achieved through one of two primary mechanistic pathways: nucleophilic cleavage or acidic hydrolysis. The choice of method depends on the overall synthetic scheme, particularly the nature of other protecting groups present on the peptide and its linkage to a solid support.

Nucleophilic Cleavage

This is the most common and often milder approach for deformylation. It involves the use of a potent nucleophile, such as hydrazine (H₂NNH₂) or hydroxylamine (NH₂OH), which attacks the electrophilic carbonyl carbon of the formyl group.

Mechanism Insight: The nucleophile adds to the formyl carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, breaking the stable amide bond and releasing the free lysine amine. The reaction is typically performed in a suitable organic solvent like N,N-dimethylformamide (DMF).

-

Hydrazine: A strong nucleophile that efficiently removes the formyl group. It is also widely used to cleave other protecting groups like Dde and ivDde.[4][5] However, care must be taken as hydrazine can also remove Fmoc groups, so the N-terminus of the peptide should be protected (e.g., with a Boc group) if it needs to remain blocked.[4]

-

Hydroxylamine: Often used as its hydrochloride salt (NH₂OH·HCl), hydroxylamine provides a milder alternative.[6] The reaction conditions, including pH and temperature, can be optimized to achieve selective deprotection with minimal side reactions.[6] Using hydroxylamine as a salt of a strong acid is crucial to prevent undesirable side reactions like hydroxamic acid formation from esters.[6]

Figure 1: Generalized mechanism for nucleophilic deprotection of a formyl group.

Acidic Hydrolysis

While the formyl group is stable to the standard TFA concentrations used for final cleavage in Boc-SPPS, its removal can be accomplished under specific, controlled acidic conditions. This method involves heating the N-formyl peptide in a dilute strong acid.[7]

Mechanism Insight: The reaction proceeds via protonation of the formyl carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and initiating the hydrolysis of the amide bond.

This approach requires careful optimization, as harsh acidic conditions (high temperature, high acid concentration) can lead to undesired side reactions, including cleavage of other acid-sensitive protecting groups (e.g., t-butyl), hydrolysis of ester bonds, or even cleavage of the peptide backbone.[6][8] The reaction is often performed in a mixture of water and an organic solvent to ensure solubility of the peptide.[8]

Detailed Experimental Protocols

The following protocols are provided as a starting point. Researchers must optimize conditions based on the specific peptide sequence, resin, and other protecting groups present.

Protocol 1: On-Resin Deprotection with Hydrazine

This method is effective but requires protection of the N-terminal Fmoc group if it is to be retained.

Materials:

-

Nε-formyl lysine-containing peptidyl-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate (H₂NNH₂·H₂O)

-

Dichloromethane (DCM) for washing

-

Kaiser test kit

Procedure:

-

Swell the peptidyl-resin (1.0 g) in DMF (10 mL) for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Add the hydrazine solution (10 mL per gram of resin) to the vessel.

-

Agitate the suspension gently at room temperature. Monitor the reaction progress. A typical reaction time is 3 minutes, but may require longer.[5]

-

Monitoring (Optional): If the protecting group or its byproduct has a UV chromophore (like Dde), the reaction can be monitored by taking small aliquots of the supernatant and measuring the absorbance at the appropriate wavelength (e.g., 290 nm).[5]

-

Once the reaction is complete, drain the hydrazine solution.

-

Wash the resin thoroughly with DMF (3 x 10 mL).

-

Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

-

Validation: Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.

Pro-Tips from the Bench:

-

Orthogonality: Hydrazine will remove Fmoc groups.[4] If you need to keep the N-terminus protected, ensure it is capped with a Boc group prior to hydrazine treatment.

-

Safety: Hydrazine is highly toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Aspartimide Formation: For sequences containing aspartic acid, prolonged exposure to basic conditions (even the mild basicity of hydrazine solution) can potentially promote aspartimide formation. Keep reaction times to the minimum required for complete deprotection.

Protocol 2: Solution-Phase Deprotection with Hydroxylamine Hydrochloride

This method is useful for deprotecting formylated peptides or amino acid esters after cleavage from the resin.

Materials:

-

N-formyl peptide ester

-

Methanol (MeOH) or other suitable inert solvent

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or sodium acetate (NaOAc) (optional, for pH adjustment)

Procedure:

-

Dissolve the N-formyl peptide ester (e.g., 30 mmol) in 90% methanol (36 mL).

-

Add a molar excess of hydroxylamine hydrochloride (e.g., 150 mmol, 5 equivalents).[6]

-

pH Adjustment (If necessary): In some protocols, a portion of the hydroxylamine hydrochloride is converted to the free base by adding a base like potassium hydroxide or sodium acetate to achieve the desired reactivity.[6] However, for many esters, proceeding with only the hydrochloride salt is effective and prevents side reactions.[6]

-

Stir the solution at an elevated temperature, for example, 50-70°C.[6]

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Reaction times can range from 1 to 12 hours depending on the substrate and temperature.[6]

-

Upon completion, evaporate the solvent under reduced pressure.

-

The residue can be purified by standard methods, such as precipitation or chromatography, to isolate the deprotected peptide ester. For example, dissolving the residue in dilute HCl and cooling can precipitate the hydrochloride salt of the product.[6]

Pro-Tips from the Bench:

-

Controlling Side Reactions: The key to this method's success is ensuring at least 70% of the hydroxylamine is present as a salt of a strong acid. This minimizes side reactions like diketopiperazine formation in dipeptide esters or hydroxamic acid formation.[6]

-

Temperature Optimization: Higher temperatures (e.g., 70°C) lead to faster reaction times (1-4 hours), while lower temperatures (e.g., 25°C) may require several days. Choose a temperature that balances reaction speed with the stability of the peptide.[6]

Figure 2: A typical experimental workflow for on-resin deprotection of Nε-formyl lysine.

Analytical Validation of Deprotection

Confirming the complete removal of the formyl group is a critical quality control step. Incomplete deprotection will result in a heterogeneous final product, complicating purification and analysis.

| Analytical Method | Principle | Expected Outcome for Successful Deprotection |

| Reverse-Phase HPLC | Separates molecules based on hydrophobicity. The removal of the formyl group alters the polarity and retention time of the peptide. | The peak corresponding to the formylated starting material will disappear, and a new, typically earlier-eluting peak for the deprotected product will appear.[9][10] |

| Mass Spectrometry (LC-MS, MALDI-TOF) | Measures the mass-to-charge ratio (m/z) of molecules. | A mass decrease of 27.995 Da (mass of CO) will be observed, confirming the loss of the formyl group.[11] |

| Kaiser Test (On-Resin) | A colorimetric test that detects free primary amines. | The resin beads will turn a deep blue color, indicating the presence of the newly exposed ε-amino group of lysine. A yellow/colorless result indicates incomplete deprotection. |

| NMR Spectroscopy | Can be used for structural confirmation of purified products. | The characteristic proton signal of the formyl group (a singlet typically around 8.0-8.5 ppm) will be absent in the ¹H NMR spectrum of the deprotected product. |

Conclusion

The Nε-formyl group is a valuable tool for lysine side-chain protection, offering orthogonality to standard Boc and Fmoc strategies. Its successful removal is paramount and can be reliably achieved using nucleophilic reagents like hydrazine or hydroxylamine, or under specific acidic conditions. The choice of deprotection strategy must be carefully considered in the context of the entire synthetic plan to ensure the stability of other protecting groups and the peptide itself. By following well-designed protocols and validating the outcome with appropriate analytical techniques such as HPLC and mass spectrometry, researchers can confidently and efficiently unmask the lysine side chain for further investigation and application.

References

-

Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor. PubMed. Available from: [Link]

- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.Google Patents.

-

Protection of tryptophan with the formyl group in peptide synthesis. PubMed. Available from: [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). Available from: [Link]

-

The deprotection of Lys(Mtt) revisited. ResearchGate. Available from: [Link]

-

Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. Available from: [Link]

- Removal of formyl groups from n-formyl peptides.Google Patents.

-

Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. PubMed Central. Available from: [Link]

-

Novabiochem® Catalog. Merck Millipore. Available from: [Link]

-

Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

-

Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org. Available from: [Link]

-

Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Available from: [Link]

-

Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Available from: [Link]

-

Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. Available from: [Link]

- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.Google Patents.

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Chemical Reviews. Available from: [Link]

-

Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. Available from: [Link]

-

Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. ResearchGate. Available from: [Link]

-

Hydroxylamine. Wikipedia. Available from: [Link]

-

Discovery of lysine post-translational modifications through mass spectrometric detection. ScienceDirect. Available from: [Link]

- Process for producing α-L-aspartyl-L-phenylalanine methyl ester for its hydrochloride.Google Patents.

-

Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. PubMed Central. Available from: [Link]

-

N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available from: [Link]

-

Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. National Institutes of Health (NIH). Available from: [Link]

-

N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PubMed Central. Available from: [Link]

-

Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. ACS Molecular Pharmaceutics. Available from: [Link]

Sources

- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

- 7. US4684745A - Process for producing α-L-aspartyl-L-phenylalanine methyl ester for its hydrochloride - Google Patents [patents.google.com]

- 8. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Post-Translational Modifications: An Application Guide to Fmoc-Lys(For)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the Formyl Group in PTM Synthesis

Post-translational modifications (PTMs) of proteins orchestrate a vast array of cellular processes, dictating protein structure, function, localization, and interaction partners. The ability to synthesize peptides and proteins with precisely installed PTMs is paramount for dissecting these complex biological mechanisms and for the development of novel therapeutics. Among the arsenal of chemical tools available, Nα-Fmoc-Nε-formyl-L-lysine (Fmoc-Lys(For)-OH) has emerged as a uniquely versatile building block for the study of lysine-centric PTMs.

The formyl group, while itself a naturally occurring PTM with implications in chromatin function[1], serves as a highly strategic protecting group in peptide synthesis. Its true power lies in its orthogonal stability; it is resistant to the basic conditions used for Fmoc group removal and the acidic conditions typically used for Boc group cleavage, providing a distinct chemical handle for selective lysine side-chain manipulation.[2] This guide provides an in-depth exploration of the applications and protocols for leveraging Fmoc-Lys(For)-OH in the sophisticated synthesis of peptides to study a range of critical PTMs.

The Chemical Rationale: Why Choose a Formyl Protecting Group?

The selection of a protecting group strategy is a critical decision in the design of a synthetic peptide campaign. The formyl group's utility stems from its distinct reactivity profile compared to more common lysine side-chain protecting groups like Boc, Alloc, or Mtt.

-

Orthogonality: The formyl group is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), specifically the repeated treatments with piperidine for Nα-Fmoc deprotection.[2] This allows for the seamless incorporation of Fmoc-Lys(For)-OH into a growing peptide chain.

-

Mild and Selective Deprotection: The formyl group can be selectively removed under conditions that leave other common protecting groups, such as tert-butyl (tBu) ethers, esters, and Boc groups, intact. This selective deprotection is the gateway to site-specific modification of the lysine side chain.

-

Minimal Steric Hindrance: As one of the smallest protecting groups, the formyl group is less likely to interfere with coupling reactions of adjacent amino acids, which can be a concern with bulkier protecting groups.[2]

This strategic combination of stability and selective lability makes Fmoc-Lys(For)-OH an invaluable tool for creating complex, site-specifically modified peptides that are essential for studying the functional consequences of PTMs like ubiquitination, methylation, and acetylation.

Core Applications and Experimental Workflows

The primary application of Fmoc-Lys(For)-OH is to serve as a masked precursor to a reactive lysine side-chain amine. Once the peptide backbone is assembled, the formyl group can be selectively removed to reveal a free ε-amino group, which can then be subjected to a variety of chemical modifications.

Synthesis of Peptides with Site-Specific Formylation

The most direct application is the synthesis of peptides containing a formyl-lysine residue, a PTM implicated in histone biology and oxidative stress.[1][3]

Workflow for Synthesis of a Formylated Peptide:

Caption: Workflow for synthesizing a peptide containing a formyl-lysine.

A Gateway to Ubiquitination Studies

The synthesis of ubiquitinated peptides and proteins is crucial for understanding the intricate roles of the ubiquitin-proteasome system.[4][5][6][7] Fmoc-Lys(For)-OH provides a robust platform for introducing a ubiquitin moiety at a specific lysine residue.

Workflow for Synthesis of a Ubiquitinated Peptide:

Caption: Workflow for site-specific ubiquitination using Fmoc-Lys(For)-OH.

Probing Lysine Methylation

Lysine methylation is a key epigenetic mark that regulates gene expression.[8][9] Fmoc-Lys(For)-OH can be used to generate peptides with site-specific mono-, di-, or tri-methylation.

Workflow for Site-Specific Lysine Methylation:

Caption: Workflow for site-specific lysine methylation.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should optimize these conditions based on their specific peptide sequence and available instrumentation.

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Lys(For)-OH

This protocol outlines the incorporation of Fmoc-Lys(For)-OH into a growing peptide chain on a solid support.

| Step | Procedure | Key Considerations & Rationale |